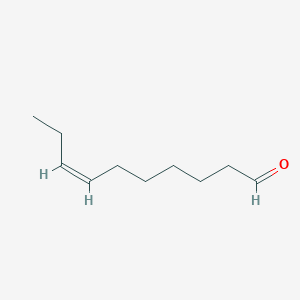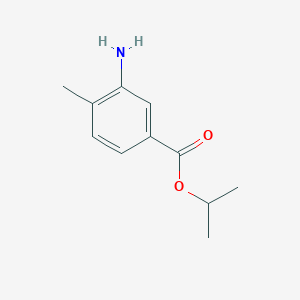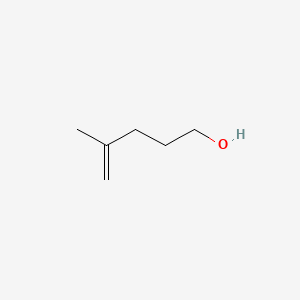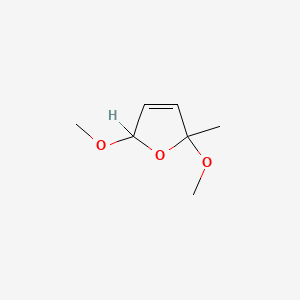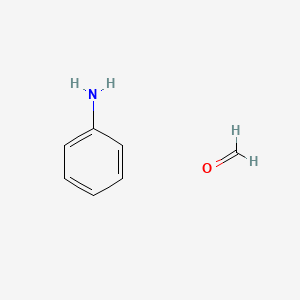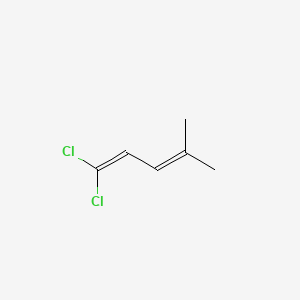
1,1-Dichloro-4-methylpenta-1,3-diene
Übersicht
Beschreibung
1,1-Dichloro-4-methylpenta-1,3-diene is a chemical compound with the molecular formula C6H8Cl2 . It is a derivative of 4-methyl-1,3-pentadiene .
Synthesis Analysis
A method for the preparation of 1,1-dichloro-4-methyl-1,3-pentadiene from 1,1,1,3-tetrachloro-3-alkoxypropanes has been proposed . The process involves heating 1,1-dichloro-3-ethoxy-4-methyl-1-pentene with catalytic amounts of SnCl4 or ZnCl2, which results in the elimination of ethanol and the formation of 1,1-dichloro-4-methyl-1,3-pentadiene .Molecular Structure Analysis
The molecular structure of 1,1-Dichloro-4-methylpenta-1,3-diene can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1-Dichloro-4-methylpenta-1,3-diene include a molecular weight of 151.03 , a density of 1.1±0.1 g/cm3 , and a boiling point of 168.5±13.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis
1,1-Dichloro-4-methylpenta-1,3-diene has been explored in the context of electrochemical synthesis. A study by Fechtel and Matschiner (1989) demonstrated its production through the electrochemical reaction of polychloroalkenes. This method represents a novel approach to synthesizing this compound, offering potential for more efficient production techniques (Fechtel & Matschiner, 1989).
Solid-State Structure and Reduction Studies
Research by Bankwitz et al. (1995) investigated the synthesis, solid-state structure, and reduction processes related to 1,1-dichloro-4-methylpenta-1,3-diene. Their findings contribute to a deeper understanding of the compound's physical and chemical properties, which is crucial for potential applications in material science and chemistry (Bankwitz et al., 1995).
Isomerization in Metal Complexes
The isomerization of rhodium-complexed 1,1-dichloro-4-methylpenta-1,3-diene has been studied by Arthurs et al. (1975). This research provides insights into the behavior of this diene when coordinated to transition metals, which is relevant for catalysis and organic synthesis (Arthurs et al., 1975).
Photochemical Studies
Investigations into the photochemistry of 1,1-dichloro-4-methylpenta-1,3-diene offer valuable information about its behavior under light exposure. Rondelez and Boué (1976) conducted studies that revised mechanisms in diene photochemistry, crucial for understanding its applications in photochemical reactions (Rondelez & Boué, 1976).
Ene Reactions and Stereoselectivity
The compound's role in ene reactions has been explored, as shown in the work of Lee, Newman, and Taylor (1979). Their research highlights the stereoselective nature of these reactions, which is significant for synthetic applications in organic chemistry (Lee, Newman, & Taylor, 1979).
Synthetic Routes for Phenols and Salicylates
Chan and Brownbridge (1981) demonstrated the use of 1,1-dichloro-4-methylpenta-1,3-diene in synthesizing substituted phenols and salicylates. This represents an important contribution to organic synthesis, particularly in the pharmaceutical and agrochemical industries (Chan & Brownbridge, 1981).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,1-dichloro-4-methylpenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOLVILSZOVWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069037 | |
| Record name | 1,3-Pentadiene, 1,1-dichloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dichloro-4-methylpenta-1,3-diene | |
CAS RN |
55667-43-1 | |
| Record name | 1,1-Dichloro-4-methyl-1,3-pentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55667-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Pentadiene, 1,1-dichloro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055667431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Pentadiene, 1,1-dichloro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Pentadiene, 1,1-dichloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dichloro-4-methylpenta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-Dichloro-4-methyl-1,3-pentadiene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH66B4X2X3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





